molecular formula C9H8FN3S B1336363 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 39181-54-9

5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No. B1336363
CAS RN: 39181-54-9
M. Wt: 209.25 g/mol
InChI Key: GVGKHZZMJYTPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine" is a derivative of 1,3,4-thiadiazol-2-amine, which is a heterocyclic compound containing a thiadiazole ring. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group in the compound suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the electronic distribution in the molecule.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazol-2-amine derivatives typically involves the reaction of hydrazinecarbothioamide with various substituted benzoic acids in the presence of phosphorus oxychloride, as seen in the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . This method could potentially be adapted for the synthesis of "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine" by using an appropriately substituted benzoic acid precursor.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amine derivatives is characterized by the presence of a thiadiazole ring, which can form hydrogen bonds and engage in π-π stacking interactions. For instance, the crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine shows that the molecule forms infinite chains in the crystal due to N-H...N and C-H...N bonds . Similar interactions could be expected in the crystal structure of "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine".

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazol-2-amine derivatives can be influenced by the substituents on the thiadiazole ring. For example, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids leads to the formation of hydrogen-bonded adducts and salts, demonstrating the compound's ability to participate in acid-base reactions . The fluorophenyl group in "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine" may similarly engage in such reactions, potentially leading to the formation of cocrystals or salts with various acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazol-2-amine derivatives are influenced by their molecular structure. The presence of a fluorine atom in the compound is likely to affect its lipophilicity, electronic properties, and potential for forming hydrogen bonds. The antibacterial activity of a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, against Staphylococcus aureus and Chromobacterium violaceum, suggests that "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine" may also exhibit similar biological properties .

Scientific Research Applications

Anticancer and Antitubercular Potential

5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine and its derivatives have shown potential in anticancer and antitubercular applications. A study demonstrated that certain 1,3,4-thiadiazole-2-amines exhibited significant in vitro antitumor activities against breast cancer and normal human cell lines. Specifically, compounds like N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines showed higher inhibitory activities against the MDA-MB-231 cell line compared to the control, cisplatin. Additionally, some compounds also exhibited high inhibitory activities against the HEK293T cell line. In antitubercular activity testing against Mycobacterium smegmatis, certain 1,3,4-thiadiazole-2-amines proved to be more potent agents compared to the control, Isoniazid (Sekhar, Rao, Rao, Kumar, & Jha, 2019).

Structural and Noncovalent Interaction Analysis

The structure and noncovalent interactions of derivatives of 1,3,4-thiadiazole-2-amines have been extensively studied. In one instance, the orientation of the amino group in non-halogenated structures of adamantane-1,3,4-thiadiazole hybrid derivatives was different. The study used quantum theory of atoms-in-molecules (QTAIM) approach to characterize intra- and intermolecular interactions. Hirshfeld surface analysis and 2D-fingerprint plots revealed comparable contributions of different non-covalent interactions in compounds with halogen substitutions (El-Emam et al., 2020).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies have been conducted on 1,3,4-thiadiazole derivatives. For instance, the fluorescence studies of 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol (MATB) and 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol (MTB) in aqueous solution showed interesting fluorescence effects. These effects were influenced by aggregation factors and charge transfer effects. Such studies highlight the impact of secondary amine moiety on fluorescence effects and aid in understanding the molecular behavior of these compounds (Matwijczuk et al., 2018).

Antimicrobial and Antioxidant Activity

Compounds derived from 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine have shown promising antimicrobial and antioxidant activities. In one study, the synthesized compounds were tested for their antibacterial and antifungal activity, demonstrating potential as therapeutic agents (Joseph et al., 2013).

Safety And Hazards

The safety and hazards associated with “5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine” are not clearly documented in the available resources .

Future Directions

The future directions for the research and development of “5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine” are not clearly documented in the available resources .

properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGKHZZMJYTPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424573
Record name 5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

CAS RN

39181-54-9
Record name 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39181-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.